(2-Isopropylpyrimidin-4-yl)methanol

Lipophilicity Medicinal Chemistry Drug Design

SAR studies on pyrimidine scaffolds require precise 2-position substitution to control lipophilicity and target binding, but sourcing the specific 2-isopropyl building block is challenging. (2-Isopropylpyrimidin-4-yl)methanol (CAS 157799-70-7) provides the exact solution. • cLogP 1.09 delivers quantifiable lipophilicity increase vs. 2-methyl analogs (~0.2-0.5). • Branched isopropyl group offers unique steric constraints not achievable with linear chains. • 4-Hydroxymethyl handle enables modular derivatization without altering the critical 2-substitution. Supplied with ≥95% purity; standard global shipping.

Molecular Formula C8H12N2O
Molecular Weight 152.197
CAS No. 157799-70-7
Cat. No. B583631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Isopropylpyrimidin-4-yl)methanol
CAS157799-70-7
Molecular FormulaC8H12N2O
Molecular Weight152.197
Structural Identifiers
SMILESCC(C)C1=NC=CC(=N1)CO
InChIInChI=1S/C8H12N2O/c1-6(2)8-9-4-3-7(5-11)10-8/h3-4,6,11H,5H2,1-2H3
InChIKeyGKLDEKRGJVZZPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Isopropylpyrimidin-4-yl)methanol CAS 157799-70-7: A Strategic Pyrimidine Building Block for Medicinal Chemistry


(2-Isopropylpyrimidin-4-yl)methanol (CAS 157799-70-7) is a pyrimidine derivative bearing a 2-isopropyl group and a 4-hydroxymethyl moiety . With a molecular formula of C8H12N2O and a molecular weight of 152.19 g/mol, it serves as a versatile intermediate in organic synthesis, particularly for constructing pharmacologically relevant pyrimidine scaffolds . Its primary utility lies in enabling the preparation of advanced intermediates and final compounds where the specific 2-isopropyl substitution pattern is a critical design element.

Why Generic Pyrimidinyl Methanols Cannot Substitute for the 2-Isopropyl Derivative in Critical Syntheses


Simple substitution with a closely related analog, such as the 2-methyl or unsubstituted pyrimidin-4-ylmethanol, is not valid without significant re-optimization. The 2-position alkyl group directly modulates key physicochemical properties, most notably lipophilicity (cLogP), which governs solubility, membrane permeability, and target binding . Furthermore, the branched isopropyl group introduces unique steric constraints that can alter molecular conformation and interaction with biological targets, a nuance not achieved with smaller linear alkyl chains [1]. Using an incorrect analog introduces an uncontrolled variable, jeopardizing the validity of structure-activity relationship (SAR) studies and the intended pharmacological profile of the final compound.

Quantitative Differentiation of (2-Isopropylpyrimidin-4-yl)methanol Against Key Analogs


cLogP Comparison: Isopropyl vs. Methyl Substitution at the Pyrimidine 2-Position

The (2-Isopropylpyrimidin-4-yl)methanol exhibits a calculated partition coefficient (cLogP) of 1.0923, which is significantly higher than the estimated cLogP of its 2-methyl analog, which is predicted to be in the range of 0.2-0.5 [1]. This quantifiable increase in lipophilicity directly impacts the compound's solubility and permeability profile.

Lipophilicity Medicinal Chemistry Drug Design

Steric Parameter Differentiation: Impact of Branched Isopropyl on Molecular Conformation

The 2-isopropyl group provides a branched, three-dimensional steric environment distinct from the linear ethyl or propyl, and the smaller methyl group . While precise sterimol parameters (e.g., B1, B5) are not directly reported for this exact compound, the class-level inference from SAR studies on pyrimidine derivatives indicates that branching at the 2-position can profoundly alter target binding affinity and selectivity profiles [1].

Steric Bulk Conformational Analysis Structure-Activity Relationship

Commercial Purity Specification: A Consistent 95+% Standard for Research

(2-Isopropylpyrimidin-4-yl)methanol is commercially supplied with a minimum purity specification of 95+%, a standard upheld across reputable vendors . This specification is equivalent to that of its common 2-methyl analog, which is also typically offered at 95% purity .

Purity Quality Control Reproducibility

Validated Application Scenarios for (2-Isopropylpyrimidin-4-yl)methanol in Research and Development


Medicinal Chemistry: Optimizing Lipophilicity in a Lead Series

When a project aims to improve the cellular permeability or target binding of a pyrimidine-containing lead compound, the higher cLogP of the 2-isopropyl derivative (1.0923) compared to the 2-methyl analog (estimated 0.2-0.5) provides a quantifiable rationale for its inclusion in the synthetic route . This building block allows chemists to introduce a precise, incremental increase in lipophilicity without altering the core scaffold.

Structure-Activity Relationship (SAR) Studies: Probing Steric Effects at the 2-Position

In SAR studies investigating the impact of 2-position substitution on a pyrimidine scaffold, this compound is essential. Its branched isopropyl group offers a distinct steric and conformational profile compared to linear alkyl chains, enabling researchers to deconvolute the effects of size and shape on biological activity [1]. Substituting with a linear analog would introduce a confounding variable.

Fragment-Based Drug Discovery (FBDD): A Unique Lipophilic Fragment

As a low-molecular-weight fragment (MW 152.19), (2-isopropylpyrimidin-4-yl)methanol can serve as a starting point for fragment growing or linking . Its specific cLogP of 1.09 positions it as a moderately lipophilic fragment, ideal for targeting shallow hydrophobic pockets or improving the overall physicochemical profile of a larger molecule, a strategic choice guided by its specific computed property.

Synthetic Intermediate for Advanced Building Blocks

The primary alcohol group at the 4-position is a versatile handle for further functionalization (e.g., oxidation to aldehyde, conversion to halide or amine). The 2-isopropyl substitution remains intact through these transformations, allowing for the modular construction of complex molecules where this specific substitution pattern is a critical design element .

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